N-(3-(difluoromethoxy)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a novel, small molecule inhibitor of stearoyl-CoA desaturase-1 (SCD-1). SCD-1 is an enzyme responsible for catalyzing the biosynthesis of monounsaturated fatty acids from saturated fatty acids. Its dysregulation has been linked to various metabolic disorders including obesity, insulin resistance, hepatic steatosis, and nonalcoholic steatohepatitis (NASH). The development of N-(3-(difluoromethoxy)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide represents a significant step in the exploration of potential therapeutic strategies for these conditions.
N-(3-(difluoromethoxy)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has been explored in pre-clinical studies as a potential therapeutic agent for nonalcoholic steatohepatitis (NASH). In rat models of NASH induced by a methionine and choline-deficient (MCD) diet, administration of N-(3-(difluoromethoxy)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide resulted in:
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4